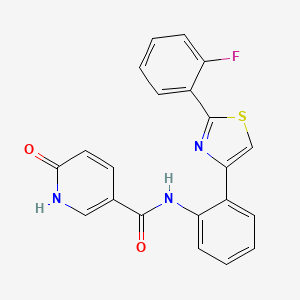

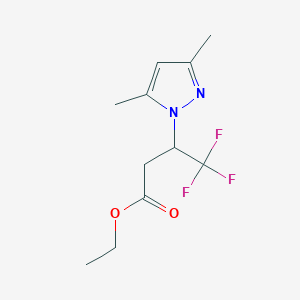

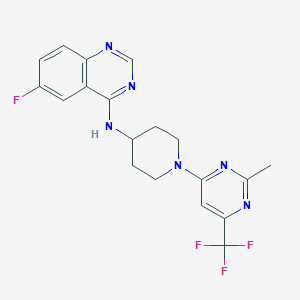

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

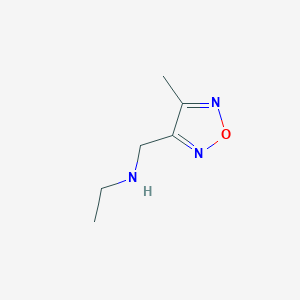

“1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is a compound with the CAS Number: 878617-56-2 and a molecular weight of 182.23 . Its IUPAC name is 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine .

Molecular Structure Analysis

The InChI code for “1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is 1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 .Physical And Chemical Properties Analysis

The molecular formula of “1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is C8H14N4O and it has a molecular weight of 182.23 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Catalyst-Free Domino Reaction Development : Ethyl-(4-methyl-furazan-3-ylmethyl)-amine was utilized in a catalyst-free domino reaction, leading to the synthesis of various furan derivatives with potential bioactivity. This reaction showcases the compound's role in synthesizing complex molecules (Yu Zhao et al., 2020).

Reactions with Nitrogen-Containing Nucleophiles : It reacts with aromatic amines and hydrazines, forming amidines and amidrazones. This highlights its versatility in forming a range of nitrogen-containing compounds (A. V. Sergievskii et al., 2001).

Synthesis of Energetic Materials : Its derivatives have been used in synthesizing insensitive energetic materials, indicating its potential in materials science, particularly in the development of safer explosives (Qiong Yu et al., 2017).

Photochemical Synthesis Applications : Ethyl-(4-methyl-furazan-3-ylmethyl)-amine can participate in photochemical reactions to create complex heterocyclic compounds. This aspect is crucial for developing compounds with specific properties through photochemical pathways (S. Buscemi et al., 2001).

Formation of Schiff Bases and Mannich Bases : It is used in the synthesis of Schiff and Mannich bases, indicating its role in the creation of compounds with potential medicinal applications (K. V. Sujith et al., 2009).

Biological and Pharmacological Studies

Antibacterial and Antiurease Activities : Some derivatives show significant antibacterial, antiurease, and antioxidant activities, underlining their potential in medicinal chemistry (B. B. Sokmen et al., 2014).

Cytotoxicity Against Cancer Cell Lines : Certain derivatives exhibit cytotoxicity against cancer cell lines, highlighting its potential use in cancer research and therapy (Weerachai Phutdhawong et al., 2019).

Synthesis of Antimicrobial Compounds : Its use in synthesizing compounds with antimicrobial activity further emphasizes its importance in developing new drugs and treatments (M. Arora et al., 2013).

Propiedades

IUPAC Name |

N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-7-4-6-5(2)8-10-9-6/h7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZTVDCSGDDPEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NON=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-(4-methyl-furazan-3-ylmethyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)

![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)